molecular formula C18H23N3O2 B2487941 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one CAS No. 1206079-91-5

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one

Cat. No.: B2487941
CAS No.: 1206079-91-5
M. Wt: 313.401
InChI Key: MZRARLFJTIYOSH-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 4-position and a 4-phenylbutan-1-one group at the 1-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRARLFJTIYOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs from the evidence, focusing on structural features, molecular properties, and reported activities:

Compound Name/ID Key Structural Features Molecular Formula Molar Mass (g/mol) Reported Activities/Notes
Target Compound : 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one Piperidine + 3-methyl-1,2,4-oxadiazole + 4-phenylbutan-1-one C₁₈H₂₃N₃O₂ 315.4* Inferred antiplasmodium potential based on analogs ; structural stability from oxadiazole.
Compound Pyridin-2(1H)-one + trifluoromethoxyphenyl-1,2,4-oxadiazole + methylsulfonylpiperidine C₁₄H₉F₃N₃O₃ 324.2 Inhibitor of mammalian complex I; trifluoromethoxy group enhances electronegativity.
(Compound 72) Benzoimidazol-2-amine + 4-(3-methyloxadiazole)phenethyl + difluorocyclohexyl C₂₉H₃₃F₂N₇O 529.6 Antimalarial repositioning candidate; benzoimidazole improves hydrogen bonding.
(Compound 61) Trimethyl-benzoimidazol-2-amine + 4-(3-methyloxadiazole)phenethyl C₂₆H₃₀N₆O 442.5 Multi-stage antiplasmodium activity; methyl groups may reduce solubility.
Compound 4-Ethylbenzoyl + fluorophenyl-1,2,4-oxadiazole + piperidine C₂₃H₂₄FN₃O₂ 393.45 Higher lipophilicity due to ethylbenzoyl/fluorophenyl; potential CNS applications.

Key Structural and Functional Comparisons

Oxadiazole Substitutents: The 3-methyl group on the oxadiazole in the target compound (vs. trifluoromethoxy in or fluorophenyl in ) reduces steric hindrance and may improve metabolic stability compared to bulkier substituents .

Heterocyclic Core :

  • The piperidine ring in the target compound (vs. piperazine in or diazepane in ) offers a balance of flexibility and rigidity, influencing receptor selectivity .
  • Benzoimidazole -containing analogs () exhibit enhanced aromatic stacking interactions but may suffer from reduced aqueous solubility .

Pharmacological Implications :

  • Analogs with antiplasmodium activity () suggest the target compound’s oxadiazole-piperidine scaffold could be optimized for parasitic protease inhibition .
  • Ethylbenzoyl/fluorophenyl groups () highlight trade-offs between lipophilicity (improved blood-brain barrier penetration) and metabolic clearance .

Research Findings and Limitations

  • Anti-Infective Potential: Compounds with 3-methyl-1,2,4-oxadiazole-piperidine scaffolds (e.g., ) show promise in malaria research, though the target compound’s efficacy remains untested .
  • Structural Drawbacks : The absence of polar groups in the target compound (e.g., compared to ’s sulfonylpiperidine) may limit solubility, necessitating formulation adjustments .
  • Contradictions : Benzisoxazole-piperidine analogs () demonstrate divergent bioactivity, underscoring the oxadiazole’s unique role in target engagement .

Biological Activity

The compound 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular FormulaC19H24N4O
Molecular Weight320.42 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole ring demonstrate potent activity against various bacterial strains.

Case Study: Antimicrobial Testing

In a study conducted by Dhumal et al. (2016), several 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with a piperidine moiety exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli10
Compound CBacillus cereus20

Anticancer Activity

The anticancer potential of oxadiazole derivatives is also noteworthy. The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and targeting cancer cells effectively.

Case Study: Cytotoxicity Assays

A study by Ahsan et al. (2020) explored the cytotoxic effects of various oxadiazole derivatives against cancer cell lines. The following table presents the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
Compound DHCT11615.5
Compound EMCF722.8
Compound FHUH710.1

These results indicate that Compound F displays significant cytotoxicity against the HUH7 liver carcinoma cell line, outperforming standard chemotherapeutic agents like 5-Fluorouracil.

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, the inhibition of thymidylate synthase (TS) has been identified as a crucial mechanism in its anticancer action.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and coupling of piperidine derivatives. Key parameters include:

  • Temperature control : Maintain 60–80°C during oxadiazole formation to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and piperidine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .
  • X-ray Diffraction (XRD) : Resolve crystal structure ambiguities, especially for piperidine ring conformation and oxadiazole orientation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 341.18 [M+H]⁺) .

Q. How should researchers ensure compound stability during storage?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
  • Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of aerosols .
  • Spill management : Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use crystal structure data (e.g., piperidine ring conformation from XRD ) to model interactions with receptors like dopamine D3 or σ-1 .
  • QSAR models : Train models on analogs (e.g., oxadiazole-containing compounds ) to predict pharmacokinetic properties (logP, bioavailability).

Q. What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test IC₅₀ values against acetylcholinesterase (AChE) using Ellman’s method .
  • Cell viability assays : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess cytotoxicity .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural analogs comparison : Compare activity profiles of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives ) to identify substituent effects .
  • Batch consistency verification : Re-test activity using rigorously characterized batches (HPLC purity >98%) .
  • Assay standardization : Normalize protocols (e.g., ATP levels in viability assays) to reduce inter-lab variability .

Q. What strategies optimize the compound’s selectivity for specific targets?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance σ-1 receptor affinity .
  • Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to modulate metabolic stability .
  • Protease resistance : Assess stability in human liver microsomes (HLMs) to guide structural tweaks .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR/Cas9 knockouts : Delete target genes (e.g., DRD3) in cell lines to confirm on-target effects .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways .
  • Pharmacological profiling : Use panels of GPCRs/kinases to rule off-target interactions .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Fragment-based design : Synthesize truncated analogs (e.g., piperidine-free derivatives) to isolate pharmacophores .
  • Co-crystallization : Co-crystallize with target proteins (e.g., AChE) to map binding interactions via XRD .
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding energy using molecular dynamics .

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